Methyl 4-oxo-1-phenylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-1-phenylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-9-14(8-7-12(11)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDHVVYYWZYVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322073 | |
| Record name | methyl 4-oxo-1-phenylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7501-80-6 | |
| Record name | NSC400345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-oxo-1-phenylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-oxo-1-phenylpiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Scheme and Conditions
- Enamine Formation : Ethyl 3-oxobutanoate reacts with benzylamine in ethanol under reflux, yielding an enamine intermediate.
- Cyclization : The enamine undergoes acid-catalyzed cyclization (e.g., HCl in dioxane) to form the piperidine ring.
- Esterification : The intermediate carboxylic acid is treated with methanol and thionyl chloride (SOCl₂) to produce the methyl ester.
Key Parameters
- Temperature: 80–100°C for cyclization
- Catalysts: p-Toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂)
- Yield: 45–60% (optimized via solvent selection, e.g., toluene for azeotropic water removal)
N-Phenylation of 4-Oxopiperidine-3-Carboxylate Intermediates
N-Phenylation introduces the phenyl group at the piperidine nitrogen. This method typically starts with a preformed 4-oxopiperidine-3-carboxylic acid derivative, followed by Ullmann-type coupling or Buchwald–Hartwig amination.
Synthetic Pathway
- Intermediate Synthesis : 4-Oxopiperidine-3-carboxylic acid is prepared via cyclization of δ-valerolactam derivatives.
- Methyl Ester Formation : The carboxylic acid is esterified using methanol and catalytic sulfuric acid.
- N-Phenylation : The esterified piperidine reacts with iodobenzene in the presence of CuI/1,10-phenanthroline, K₂CO₃, and DMF at 110°C.
Optimization Insights
- Ligand selection (e.g., 1,10-phenanthroline vs. BINAP) impacts coupling efficiency.
- Microwave-assisted conditions reduce reaction time from 24 h to 2 h, improving yield to 75%.
Reductive Amination of Keto Esters
Reductive amination offers a stereocontrolled route to piperidines. Here, a keto ester condenses with a primary amine, followed by hydrogenation to form the cyclic amine.
Procedure
- Condensation : Ethyl 3-oxo-4-phenylpiperidine-3-carboxylate reacts with methylamine in MeOH, forming an imine.
- Hydrogenation : The imine is reduced under H₂ (50 psi) with 10% Pd/C, yielding the saturated piperidine.
- Oxygenation : The 4-position is oxidized using KMnO₄ in acetic acid to introduce the oxo group.
Critical Observations
- Pd/C particle size (e.g., 10 nm vs. 50 nm) affects hydrogenation rates.
- Oxidation at 4-position requires strict temperature control (0–5°C) to prevent overoxidation.
Multicomponent Reactions (MCRs)
MCRs enable rapid assembly of complex structures. A three-component reaction involving an aldehyde, amine, and β-keto ester has been adapted for this compound.
Protocol
- Reactants : Benzaldehyde, methyl acetoacetate, and ammonium acetate.
- Conditions : Ethanol solvent, reflux for 6 h.
- Post-Reaction Modification : The initial adduct is treated with POCl₃ to dehydrate and form the piperidine ring.
Advantages and Limitations
- Advantage : Single-pot synthesis reduces purification steps.
- Limitation : Low regioselectivity (50–60% yield), necessitating chromatographic separation.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts constructs the piperidine ring from diene precursors. This method is prized for its atom economy and functional group tolerance.
Steps
- Diene Synthesis : Prepare a diene precursor via Heck coupling of methyl 3-(allyloxy)acrylate with 1-bromo-4-phenylpiperidine.
- Metathesis : Treat the diene with Grubbs 2nd-generation catalyst (5 mol%) in CH₂Cl₂ at 40°C.
- Tautomerization : The resulting cyclic enol ether is hydrolyzed to the 4-oxo derivative using HCl.
Performance Metrics
- Catalyst loading: 5–7 mol% for >90% conversion
- Solvent effects: CH₂Cl₂ outperforms THF in minimizing side reactions
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 45–60% | 12–24 h | Moderate | High |
| N-Phenylation | 65–75% | 2–24 h | Low | Moderate |
| Reductive Amination | 50–70% | 8–12 h | High | High |
| Multicomponent Reactions | 50–60% | 6–8 h | Low | Low |
| Ring-Closing Metathesis | 70–85% | 4–6 h | High | Moderate |
Key Findings
- RCM offers the highest yield and stereoselectivity but requires expensive catalysts.
- Reductive amination balances cost and efficiency for industrial-scale synthesis.
Analytical Validation and Characterization
Synthetic success is confirmed via:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 4-oxo-1-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between methyl 4-oxo-1-phenylpiperidine-3-carboxylate and analogous piperidine derivatives:
Key Comparisons:
Substituent Effects: Phenyl vs. Benzyl/Phenethyl: The phenyl group at N1 in the parent compound provides steric hindrance and aromatic interactions, while the benzyl group in its hydrochloride derivative acts as a protecting group for selective deprotection . Ester Groups: Replacing the methyl ester with an ethyl group (e.g., ethyl 4-oxo-1-phenylpiperidine-3-carboxylate) alters solubility and metabolic stability.
Synthetic Utility :
- The hydrochloride salt of the benzyl-protected analog (methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride) is a critical precursor for synthesizing the parent compound via catalytic hydrogenation .
Physicochemical Properties :
- Discrepancies in molecular weight data (e.g., ethyl ester in ) highlight the need for verification via modern analytical techniques like high-resolution mass spectrometry.
- The phenethyl-substituted derivative exhibits a higher molecular weight (261.32 Da) and extended alkyl chain, which may influence crystallinity and solubility .
Biological Activity
Methyl 4-oxo-1-phenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a carbonyl group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 233.26 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of piperidine compounds can inhibit the growth of various bacterial strains, suggesting a mechanism that could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research on structurally similar compounds has demonstrated their ability to modulate signaling pathways involved in cell proliferation and survival, indicating that this compound may share these effects .
The exact mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cells, potentially inhibiting their activity and leading to altered cellular processes. Further studies are necessary to identify the precise molecular targets involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Piperine | C₁₁H₁₃NO₃ | Known for antioxidant and anti-inflammatory properties |
| Matrine | C₁₁H₁₃N | Exhibits anticancer and antiviral activities |
| Berberine | C₁₉H₁₉NO₃ | Recognized for antimicrobial and antidiabetic effects |
This compound stands out due to its specific functional groups, which may enhance its biological activity compared to these similar compounds .
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For example, a study published in RSC Medicinal Chemistry highlighted the anticancer activity of related compounds against ovarian cancer cell lines, demonstrating promising results in terms of growth inhibition . Another investigation into the pharmacological properties revealed its potential as an analgesic and anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
